molecular formula C17H15N3O3 B6091608 2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide

2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide

Katalognummer: B6091608
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: SVSDZVXNQQSLQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been extensively studied for its potential use in cancer treatment, particularly in breast cancer.

Wirkmechanismus

2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide inhibits CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, this compound prevents the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cell proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cell cycle, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to enhance the immune response to cancer cells, potentially improving the effectiveness of immunotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, making it relatively easy to synthesize and administer. This compound also has a well-characterized mechanism of action, making it a useful tool for studying the cell cycle and cancer biology. However, one limitation is that this compound has relatively low solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are a number of future directions for research on 2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide. One area of interest is the potential use of this compound in combination with other chemotherapeutic agents, particularly in breast cancer. Another area of interest is the potential use of this compound in combination with immunotherapy agents, which could enhance the immune response to cancer cells. Finally, there is ongoing research into the development of new CDK4/6 inhibitors with improved pharmacological properties, which could enhance the effectiveness of these agents in cancer treatment.
In conclusion, this compound is a small molecule inhibitor of CDK4/6 that has shown promise as a potential cancer therapeutic agent. Its well-characterized mechanism of action and potential therapeutic benefits make it a useful tool for studying the cell cycle and cancer biology. Ongoing research into the development of new CDK4/6 inhibitors and the potential use of this compound in combination with other agents could lead to improved cancer treatment options in the future.

Synthesemethoden

2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide can be synthesized using a multi-step process starting from 2-chloro-4-methoxybenzoic acid. The key step involves the formation of a quinazoline intermediate, which is then coupled with a benzamide derivative to yield this compound. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide has been extensively studied for its potential use in cancer treatment, particularly in breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, both as a single agent and in combination with other chemotherapeutic agents. This compound has also been shown to have potential therapeutic benefits in other types of cancer, including melanoma, glioblastoma, and liposarcoma.

Eigenschaften

IUPAC Name

2-methoxy-3-methyl-N-(4-oxo-3H-quinazolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-4-3-5-12(15(10)23-2)17(22)20-11-6-7-14-13(8-11)16(21)19-9-18-14/h3-9H,1-2H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDZVXNQQSLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.